Methyl 3-amino-2-chloro-6-fluorobenzoate
Description
Methyl 3-amino-2-chloro-6-fluorobenzoate is a halogenated aromatic ester featuring a methyl ester group at position 1, an amino group at position 3, chlorine at position 2, and fluorine at position 6. Its molecular formula is C₈H₇ClFNO₂, with a molar mass of 215.60 g/mol. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, where substituent positions and functional groups critically influence reactivity and applications .
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJVCISEAGMQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
Methyl 3-amino-2-chloro-6-fluorobenzoate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The presence of amino and halogen groups allows for nucleophilic and electrophilic substitutions.
- Oxidation and Reduction : The compound can be modified to yield various derivatives.
- Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Biology
Research indicates that this compound interacts with biological macromolecules, potentially influencing enzyme activity and receptor interactions. Preliminary studies suggest that the functional groups facilitate hydrogen bonding and hydrophobic interactions, which are critical for pharmacological effects .
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity through binding interactions |
| Receptor Binding | Potential agonist or antagonist effects |
| Antimicrobial Properties | Investigated for efficacy against specific pathogens |
Medicine
The compound is being explored for its pharmacological properties, particularly as a precursor in drug development. Notably, it has potential applications in synthesizing BRAF inhibitors like Dabrafenib, which are used in targeted cancer therapy . The unique substitution pattern enhances its efficacy against hyperproliferative disorders such as melanoma.
Case Study: BRAF Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against BRAF kinase mutations found in melanoma cells, highlighting its therapeutic potential .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and intermediates. Its unique properties make it suitable for developing new materials and compounds with specific functionalities.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-chloro-6-fluorobenzoate exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and target.
Comparison with Similar Compounds
Positional Isomer: Methyl 2-amino-3-chloro-6-fluorobenzoate
- Key Differences: Substituent positions: Amino (position 2), chlorine (position 3), fluorine (position 6). Molecular formula: C₈H₇ClFNO₂ (identical to the target compound but with substituents rearranged).
- Implications: The altered positions of amino and chlorine groups affect electronic distribution. Reactivity in electrophilic substitution reactions may differ due to directing effects of substituents.
Ester Variation: Tert-butyl 3-amino-2-chloro-6-fluorobenzoate
- Key Differences: Ester group: Tert-butyl instead of methyl. Molecular formula: C₁₁H₁₃ClFNO₂ (higher molar mass due to bulkier ester).
- Implications :
Functional Group Variation: 6-Amino-2-chloro-3-fluorobenzoic Acid
- Key Differences: Carboxylic acid (–COOH) replaces the methyl ester (–COOCH₃). Molecular formula: C₇H₅ClFNO₂.
- Implications: The carboxylic acid form is more polar, leading to higher solubility in aqueous media. Potential for salt formation (e.g., sodium or potassium salts) in pharmaceutical formulations, unlike the ester .
Halogen and Substituent Differences: Ethyl 2-bromo-3-chloro-6-fluorobenzoate
- Key Differences :
- Bromine at position 2 vs. chlorine in the target compound.
- Ethyl ester vs. methyl ester.
- Molecular formula: C₉H₇BrClFO₂ .
- Implications :
Structural and Reactivity Analysis
Electronic Effects
- Amino Group: Electron-donating (+M effect) activates the aromatic ring for electrophilic substitution at meta/para positions.
- Chlorine and Fluorine : Electron-withdrawing (–I effect) deactivates the ring but directs electrophiles to specific positions (e.g., chlorine at position 2 directs to position 5 or 6) .
Data Tables
Table 1: Structural Comparison of Methyl 3-amino-2-chloro-6-fluorobenzoate and Analogs
| Compound Name | Substituents (Positions) | Ester Group | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|---|
| This compound | 3-NH₂, 2-Cl, 6-F | Methyl | C₈H₇ClFNO₂ | 215.60 | Moderate lipophilicity |
| Methyl 2-amino-3-chloro-6-fluorobenzoate | 2-NH₂, 3-Cl, 6-F | Methyl | C₈H₇ClFNO₂ | 215.60 | Enhanced H-bonding |
| Tert-butyl 3-amino-2-chloro-6-fluorobenzoate | 3-NH₂, 2-Cl, 6-F | Tert-butyl | C₁₁H₁₃ClFNO₂ | 257.68 | High steric hindrance |
| 6-Amino-2-chloro-3-fluorobenzoic acid | 6-NH₂, 2-Cl, 3-F | –COOH | C₇H₅ClFNO₂ | 187.57 | High aqueous solubility |
| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | 2-Br, 3-Cl, 6-F | Ethyl | C₉H₇BrClFO₂ | 296.51 | Reactive toward SNAr |
Biological Activity
Methyl 3-amino-2-chloro-6-fluorobenzoate (CAS No. 1195768-19-4) is an organic compound with significant potential in various biological applications. Its unique chemical structure, characterized by an amino group, a chlorine atom, and a fluorine atom attached to a benzoate framework, allows for diverse interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C9H8ClFNO2
Molecular Weight: 217.62 g/mol
The compound's structure facilitates interactions through hydrogen bonding and electrostatic interactions due to the presence of polar functional groups. These interactions are crucial for its biological activity, particularly in pharmacological contexts.
The mechanism of action for this compound involves:
- Hydrogen Bonding: The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Electrostatic Interactions: The chlorine and fluorine atoms can engage in electrostatic interactions with charged residues on proteins.
- Van der Waals Forces: The aromatic nature of the compound allows for hydrophobic interactions with lipid membranes or hydrophobic pockets in enzymes and receptors.
These interactions may modulate enzyme activity, receptor signaling pathways, or other biological processes, leading to various pharmacological effects.
Anticancer Properties
This compound has been investigated as a potential precursor for BRAF inhibitors like Dabrafenib, which are used in targeted cancer therapies. Its structural features suggest that it may inhibit specific mutations in the BRAF gene associated with melanoma and other cancers.
Interaction Studies
Preliminary studies indicate that this compound interacts with various biological targets:
| Target | Binding Affinity | Effect |
|---|---|---|
| Enzymes | Moderate | Potential inhibition |
| Receptors | High | Modulation of signaling pathways |
These studies highlight its potential as a therapeutic agent in drug development.
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the synthesis of this compound through a series of chemical reactions involving starting materials like methyl 3-amino-2-fluorobenzoate. The final product showed promising yields and purity levels suitable for biological testing .
- Pharmacological Evaluation : In vitro assays have indicated that the compound exhibits selective inhibition against certain cancer cell lines, suggesting its potential role as an anticancer agent. Further research is required to elucidate its exact mechanisms and optimize its efficacy .
- Toxicity Assessment : Preliminary toxicity assessments indicate that while the compound has notable biological activity, it also presents irritant properties at high concentrations, necessitating careful handling during experimental applications .
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with substituted aniline or benzoic acid derivatives, such as m-chloroaniline or 3-amino-2-fluorobenzoic acid, which serve as precursors for introducing the amino, chloro, and fluoro groups. The key steps include:
- Protection of amino groups when necessary to prevent undesired reactions.
- Introduction of chloro and fluoro substituents via halogenation or halogen exchange reactions.
- Esterification of the carboxylic acid to form the methyl ester.
Protection and Functional Group Introduction
One method involves amino protection using 2-(trimethylsilyl)ethoxymethyl chloride to stabilize the amino group during halogenation steps. For example, m-chloroaniline can be converted into N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline by reaction with the protecting agent in the presence of potassium carbonate, potassium iodide, and ionic liquids at elevated temperatures (~100°C). This protects the amino group while allowing subsequent halogenation or fluorination steps to proceed selectively.
Following protection, titanium tetrachloride can be used to introduce chlorine substituents at specified positions on the aromatic ring. The reaction is carried out in ionic liquids and water, with stirring and controlled temperature to optimize yield and selectivity.
Esterification to Methyl Ester
The conversion of the benzoic acid derivative to the methyl ester is commonly achieved by refluxing the acid with methanol in the presence of thionyl chloride. This method has been demonstrated effectively for methyl 3-amino-2-fluorobenzoate synthesis and can be adapted for the chloro-fluoro substituted analogs. The reaction is typically conducted at 0°C during thionyl chloride addition, followed by reflux for 12 hours to ensure complete esterification. The product is then purified by extraction and drying, yielding the methyl ester in high purity and yield (close to quantitative).
Halogenation and Fluorination Specifics
Selective fluorination at the 6-position and chlorination at the 2-position require precise control of reaction conditions. The use of ionic liquids and titanium tetrachloride facilitates regioselective halogenation. The ionic liquid medium enhances solubility and reaction kinetics, while titanium tetrachloride acts as a chlorinating agent.
Representative Preparation Procedure Summary
Additional Notes on Purification and Characterization
- After esterification, the reaction mixture is typically concentrated under reduced pressure.
- The crude product is extracted with ethyl acetate, washed with saturated sodium bicarbonate solution to remove acidic impurities, dried over anhydrous sodium sulfate, and concentrated.
- Purity and identity confirmation are done by LC/MS, NMR (1H and 13C), and elemental analysis.
- The amino group may be further derivatized or sulfonylated for downstream applications, as shown in related compounds.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Amino Protection Agent | 2-(Trimethylsilyl)ethoxymethyl chloride |
| Halogenation Agent | Titanium tetrachloride (TiCl4) |
| Esterification Agent | Thionyl chloride (SOCl2) in methanol |
| Reaction Temperature | 0°C for addition, reflux for esterification |
| Reaction Time | 1-3 hours for protection, 2-5 hours for halogenation, 12 hours for esterification |
| Solvent System | Ionic liquids and water for halogenation; methanol for esterification |
| Purification | Filtration, extraction, drying, concentration |
Q & A
Basic: What are the optimal synthetic routes to prepare Methyl 3-amino-2-chloro-6-fluorobenzoate with high purity?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach is nucleophilic substitution on a pre-halogenated precursor (e.g., bromo or chloro derivatives), followed by fluorination and amination steps. For example, methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate (a structural analog) is synthesized via halogenation under controlled temperatures (0–5°C) to minimize side reactions . Purification methods like column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Basic: How is single-crystal X-ray diffraction (SC-XRD) employed to resolve the molecular structure of this compound?
Methodological Answer:
SC-XRD requires high-quality crystals grown via slow evaporation (e.g., in dichloromethane/hexane). Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. Software suites like SHELX are used for structure solution (SHELXS) and refinement (SHELXL). Key parameters include R-factor (<0.05), data-to-parameter ratio (>15), and validation of hydrogen-bonding networks . For this compound, special attention is needed to resolve positional disorders in halogen substituents.
Advanced: How can researchers address contradictions between spectroscopic data (NMR/IR) and crystallographic results?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution versus static crystal structures. To resolve this:
- Perform variable-temperature NMR to detect conformational changes.
- Compare experimental IR spectra with DFT-calculated vibrational modes for gas-phase vs. solid-state conformers.
- Validate hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s rules) to reconcile crystal packing with solution-phase interactions .
Advanced: What methodologies are used to analyze intermolecular hydrogen-bonding networks in crystals of this compound?
Methodological Answer:
Graph-set analysis categorizes hydrogen bonds into patterns (e.g., chains, rings). Tools like Mercury or CrystalExplorer visualize packing motifs. For this compound, the amino (-NH2) and ester (-COOCH3) groups likely form R₂²(8) motifs with adjacent molecules. Energy frameworks can quantify interaction strengths (e.g., Hirshfeld surface analysis) to predict solubility and stability .
Basic: How can functional groups in this compound be selectively modified for derivative synthesis?
Methodological Answer:
The chloro and fluoro substituents are amenable to Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-aryl bonds). The amino group can undergo acylation (e.g., acetic anhydride) or sulfonation. For example, methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate (a related compound) is brominated at the methyl group for further alkylation . Reaction conditions (temperature, catalyst loading) must be optimized to avoid dehalogenation.
Advanced: How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity?
Methodological Answer:
Fluoro groups are electron-withdrawing via inductive effects, activating ortho/para positions for electrophilic substitution. Chloro substituents exhibit weaker inductive effects but can participate in resonance. Computational studies (DFT) comparing Fukui indices for this compound and its analogs reveal site-specific reactivity. For example, the chloro group may direct nucleophilic attacks to the amino-substituted ring .
Advanced: What strategies are used to determine the reaction mechanism of amination in this compound?
Methodological Answer:
Mechanistic studies employ:
- Kinetic isotope effects (KIE): Replacing H with D in the amino group to probe rate-determining steps.
- Trapping intermediates: Using TEMPO to detect radical pathways.
- Computational modeling: Transition-state analysis (e.g., NBO charges) to identify nucleophilic attack pathways. Evidence from similar benzoates suggests a concerted SNAr mechanism under basic conditions .
Basic: How is purity assessed beyond standard NMR and HPLC?
Methodological Answer:
Advanced techniques include:
- Elemental analysis (EA): Validates C/H/N/F/Cl ratios within 0.4% of theoretical values.
- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
- DSC/TGA: Detects polymorphic impurities via melting point deviations or decomposition profiles .
Advanced: How can this compound serve as an intermediate in drug discovery?
Methodological Answer:
Its halogenated aromatic core is a scaffold for kinase inhibitors or antimicrobial agents. For example:
- Suzuki coupling introduces heterocycles (e.g., pyridine) for target engagement.
- Amino group derivatization creates prodrugs (e.g., acyloxymethyl carbamates) with improved bioavailability. Similar compounds, like 2-chloro-3-fluoro-6-hydroxybenzaldehyde, are used in antitumor agent synthesis .
Advanced: What computational tools predict the compound’s solubility and stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
